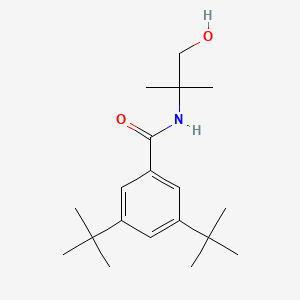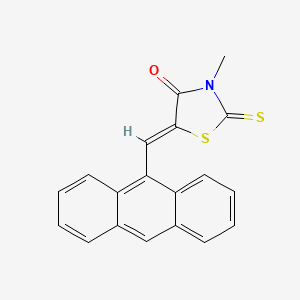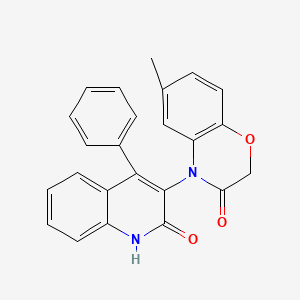
phenyl(pyrimidin-2-yl)methylene diacetate
Vue d'ensemble
Description
Phenyl(pyrimidin-2-yl)methylene diacetate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation. In
Applications De Recherche Scientifique
Aldose Reductase Inhibitors and Antioxidant Activity
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the chemical structure of interest, have been identified as selective aldose reductase inhibitors with significant activity levels. These compounds also displayed notable antioxidant properties, indicating their potential therapeutic applications in managing complications related to oxidative stress and aldose reductase activity, such as diabetic complications (La Motta et al., 2007).
Electronic and Nonlinear Optical Properties
Phenyl pyrimidine derivatives have been studied for their structural parameters, electronic, linear, and nonlinear optical (NLO) properties. These compounds, particularly those with thiopyrimidine derivatives, show promise in nonlinear optics fields due to their significant NLO activities. Such properties make them suitable for optoelectronic applications, highlighting the versatility of phenyl(pyrimidin-2-yl)methylene diacetate related structures in materials science (Hussain et al., 2020).
Histone Deacetylase Inhibition
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a pyrimidin-2-yl component, has been reported as an orally active histone deacetylase (HDAC) inhibitor. It exhibits selectivity towards HDACs 1-3 and 11, with potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
Antibacterial and Antifungal Activities
Novel 2-phenyl-3-(4,6-diarylpyrimidin-2-yl)thiazolidin-4-ones have demonstrated potent in vitro antibacterial and antifungal activities against clinically isolated strains. This suggests the potential of phenyl(pyrimidin-2-yl)methylene diacetate related structures in developing new antimicrobial agents, especially those with specific electronic properties that enhance activity (Gopalakrishnan et al., 2009).
Propriétés
IUPAC Name |
(acetyloxy-phenyl-pyrimidin-2-ylmethyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-11(18)20-15(21-12(2)19,13-7-4-3-5-8-13)14-16-9-6-10-17-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLGZEBCQYANIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)(C2=NC=CC=N2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4616126.png)
![2-chloro-N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B4616136.png)
![methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4616148.png)
![N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4616155.png)
![N-(2-furylmethyl)-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B4616160.png)
![ethyl N-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4616161.png)
![3-(2-phenylethyl)-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4616168.png)


![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4616189.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4616199.png)
![(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetic acid](/img/structure/B4616214.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(dipropylamino)phenyl]acrylamide](/img/structure/B4616216.png)